
1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoate is a complex organic compound that features a naphthalene core substituted with various functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoat umfasst typischerweise mehrere Schritte:
Bildung des Hydrazone-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Methoxyphenylhydrazin mit einer geeigneten Oxoacetylverbindung unter sauren oder basischen Bedingungen.
Kondensationsreaktion: Das Hydrazone-Zwischenprodukt wird dann mit einem Naphthaldehydderivat umgesetzt, um den Hydrazonomethyl-Naphthalinkern zu bilden.
Veresterung: Der letzte Schritt umfasst die Veresterung des Hydrazonomethyl-Naphthalinkerns mit 4-Methylbenzoesäure in Gegenwart eines geeigneten Katalysators wie Schwefelsäure oder eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC).
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und skalierbaren Reaktionsbedingungen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierungsmittel wie Thionylchlorid für elektrophile Substitution.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen und macht es zu einem vielseitigen Zwischenprodukt.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Seine strukturellen Merkmale lassen vermuten, dass es mit biologischen Zielstrukturen interagieren könnte, was es zu einem Kandidaten für die Arzneimittelforschung macht.
Medizin
In der pharmazeutischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielversprechenden Gerüst für die Entwicklung neuer Medikamente.
Industrie
Im Industriesektor könnte diese Verbindung bei der Herstellung von fortschrittlichen Materialien verwendet werden. Ihre einzigartigen Eigenschaften machen sie möglicherweise für Anwendungen in der Elektronik, Beschichtung und Polymeren geeignet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of 1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl benzoat
- 1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorbenzoat
Einzigartigkeit
Die Einzigartigkeit von 1-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoat liegt in seinem spezifischen Substitutionsschema. Das Vorhandensein der 4-Methylbenzoat-Estergruppe unterscheidet es von anderen ähnlichen Verbindungen, was möglicherweise zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Eigenschaften
CAS-Nummer |
769157-27-9 |
|---|---|
Molekularformel |
C28H23N3O5 |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
[1-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-18-7-9-20(10-8-18)28(34)36-25-16-11-19-5-3-4-6-23(19)24(25)17-29-31-27(33)26(32)30-21-12-14-22(35-2)15-13-21/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI-Schlüssel |
ONUVXVSHYZTYLD-STBIYBPSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



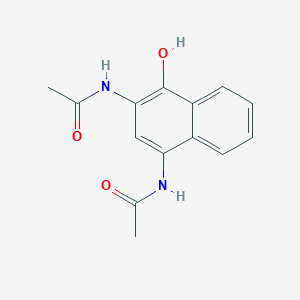

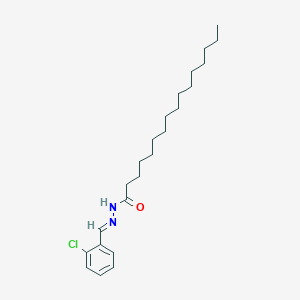
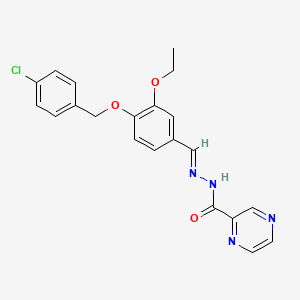
![(5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011924.png)
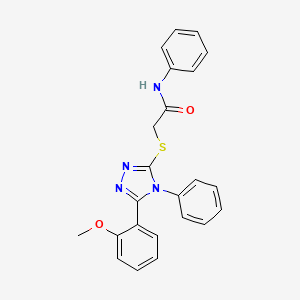
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011937.png)
![Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011943.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011950.png)
![isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12011954.png)
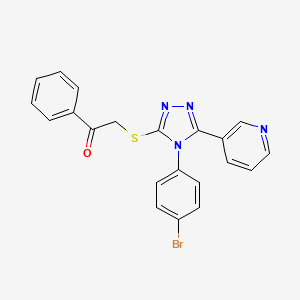
![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011960.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011962.png)
